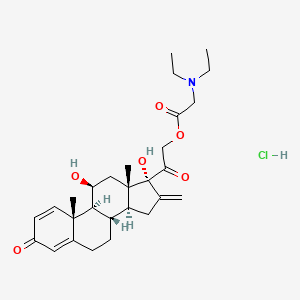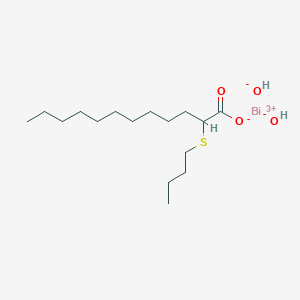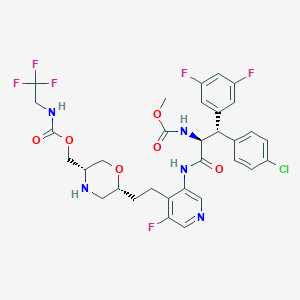
(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate is an ester compound that is synthesized from heptanoic acid, pentanoic acid, and nonanoic acid. This compound is characterized by its unique structure, which includes three ester linkages. It is often used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate involves the esterification of glycerol with heptanoic acid, pentanoic acid, and nonanoic acid. The reaction typically occurs in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 100-150°C to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to ensure optimal yield and purity. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be cleaved to yield the corresponding carboxylic acids and glycerol.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, resulting in the formation of new esters.
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Heptanoic acid, pentanoic acid, nonanoic acid, and glycerol.
Transesterification: New esters and glycerol.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a bio-based plasticizer in polymer research.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biodegradable lubricants and surfactants.
Mechanism of Action
The mechanism of action of (2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate involves its interaction with various molecular targets depending on its application. In drug delivery, for example, the compound can encapsulate active pharmaceutical ingredients, facilitating their transport and release at the target site. In polymer research, it acts as a plasticizer, modifying the physical properties of the polymer matrix.
Comparison with Similar Compounds
Similar Compounds
- (2-Heptanoyloxy-3-pentanoyloxypropyl) octanoate
- (2-Heptanoyloxy-3-pentanoyloxypropyl) decanoate
- (2-Heptanoyloxy-3-pentanoyloxypropyl) dodecanoate
Uniqueness
(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate is unique due to its specific combination of ester groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer different solubility, reactivity, and compatibility with various materials, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C24H44O6 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(2-heptanoyloxy-3-pentanoyloxypropyl) nonanoate |
InChI |
InChI=1S/C24H44O6/c1-4-7-10-12-13-15-17-23(26)29-20-21(19-28-22(25)16-9-6-3)30-24(27)18-14-11-8-5-2/h21H,4-20H2,1-3H3 |
InChI Key |
NALYYZTVSBKKMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCC(COC(=O)CCCC)OC(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


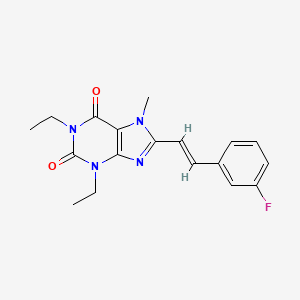
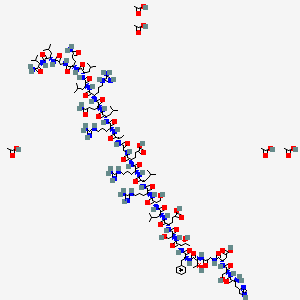
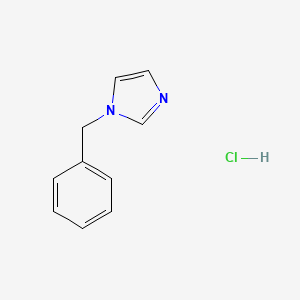
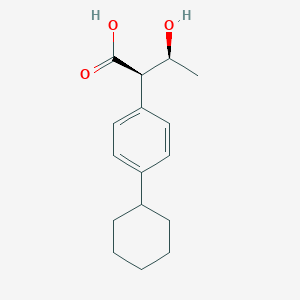
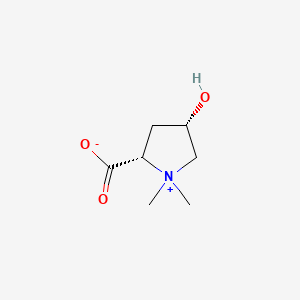
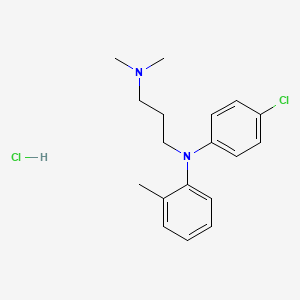
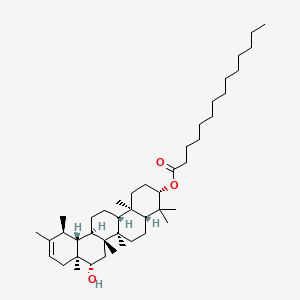
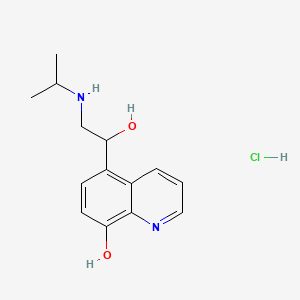
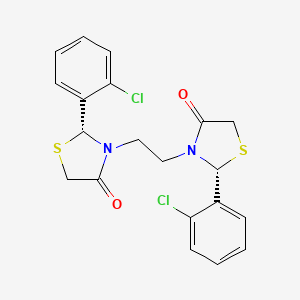
![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)
